molecular formula C12H13NS B1357065 N-Methyl-N-(3-thien-2-ylbenzyl)amine CAS No. 859833-20-8

N-Methyl-N-(3-thien-2-ylbenzyl)amine

Cat. No. B1357065
M. Wt: 203.31 g/mol
InChI Key: BIULJOFRQMLCQK-UHFFFAOYSA-N
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Description

“N-Methyl-N-(3-thien-2-ylbenzyl)amine” is a chemical compound with the molecular formula C12H13NS . It has a molecular weight of 203.30 g/mol . It is also known by other names such as “methyl 3-thiophen-2-yl phenyl methyl amine”, “methanamine”, “n-3-2-thienyl phenyl methylene”, and “n-methyl-1-3-thiophen-2-yl phenyl methanamine” among others .


Molecular Structure Analysis

The molecular structure of “N-Methyl-N-(3-thien-2-ylbenzyl)amine” can be represented by the SMILES notation: CNCC1=CC=CC(=C1)C1=CC=CS1 . This notation provides a way to represent the structure of the molecule in text format.


Physical And Chemical Properties Analysis

“N-Methyl-N-(3-thien-2-ylbenzyl)amine” has a molecular weight of 203.30 g/mol . Its InChI Key is BIULJOFRQMLCQK-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the data.

Scientific Research Applications

Synthesis and Functionalization

  • N-Methyl and N-alkyl amines, such as N-Methyl-N-(3-thien-2-ylbenzyl)amine, are crucial in academic research and industrial production due to their presence in numerous life-science molecules. Their synthesis and functionalization using earth-abundant metal-based catalysts, like the process involving nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, represent a significant area of scientific interest (Senthamarai et al., 2018).

Catalysis and Carbon Dioxide Fixation

  • The catalytic N-formylation and N-methylation of amines using CO2 as the carbon source, a method crucial for pharmaceutical and natural product synthesis, highlights the importance of compounds like N-Methyl-N-(3-thien-2-ylbenzyl)amine. Efficient and inexpensive thiazolium carbene-based catalysts derived from vitamin B1 have been developed for this purpose (Das et al., 2016).

Enzymatic Reactions and Medicinal Chemistry

  • Enzymatic reactions involving the N-methylation of tertiary amines, such as the study on rodent liver homogenates, provide insights into the biochemical pathways and pharmacological potential of N-Methyl-N-(3-thien-2-ylbenzyl)amine and related compounds (Abdel-Monem, 1975).

Neurogenic and Neuroprotective Properties

  • A study on melatonin-N,N-dibenzyl(N-methyl)amine hybrids, which have structural similarities to N-Methyl-N-(3-thien-2-ylbenzyl)amine, reveals that these compounds exhibit neurogenic, antioxidant, cholinergic, and neuroprotective properties. This suggests potential applications in the treatment of Alzheimer's disease (López-Iglesias et al., 2014).

Renewable and Green Synthesis Methods

  • The development of environmentally friendly and efficient catalysts for the synthesis of N-methylated compounds, including methods like Ni/NiO@C catalysis, emphasizes the push towards greener synthesis approaches in the chemical industry. This research is relevant for the synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine and similar compounds (Liu et al., 2021).

Safety And Hazards

“N-Methyl-N-(3-thien-2-ylbenzyl)amine” is known to cause severe skin burns and eye damage. It is harmful if swallowed and causes serious eye damage . Safety measures include not inducing vomiting if swallowed, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

N-methyl-1-(3-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-13-9-10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIULJOFRQMLCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594530
Record name N-Methyl-1-[3-(thiophen-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(3-thien-2-ylbenzyl)amine

CAS RN

859833-20-8
Record name N-Methyl-1-[3-(thiophen-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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